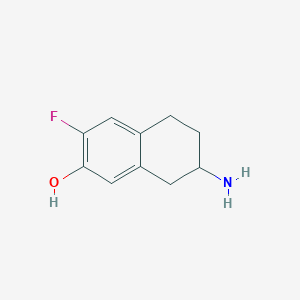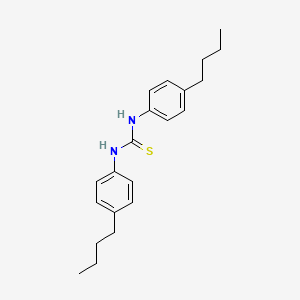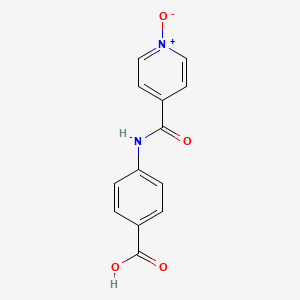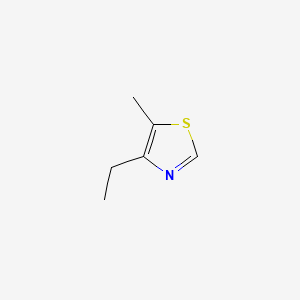
2-Naphthalenol, 7-amino-3-fluoro-5,6,7,8-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenol, 7-amino-3-fluoro-5,6,7,8-tetrahydro- is a chemical compound that belongs to the class of naphthalenols. This compound is characterized by the presence of an amino group at the 7th position, a fluorine atom at the 3rd position, and a tetrahydro structure at the 5th, 6th, 7th, and 8th positions of the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Naphthalenol, 7-amino-3-fluoro-5,6,7,8-tetrahydro- involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2-naphthol as the starting material.
Amination: The amino group is introduced at the 7th position through a nucleophilic substitution reaction using an appropriate amine.
Hydrogenation: The tetrahydro structure is formed by hydrogenating the naphthalene ring using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-Naphthalenol, 7-amino-3-fluoro-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents such as sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Aplicaciones Científicas De Investigación
2-Naphthalenol, 7-amino-3-fluoro-5,6,7,8-tetrahydro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenol, 7-amino-3-fluoro-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. The amino and fluoro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar compounds to 2-Naphthalenol, 7-amino-3-fluoro-5,6,7,8-tetrahydro- include:
2-Naphthalenol, 5,6,7,8-tetrahydro-: Lacks the amino and fluoro groups, making it less reactive in certain chemical reactions.
1-Naphthalenamine, 5,6,7,8-tetrahydro-: Contains an amino group but lacks the fluoro group, resulting in different chemical properties.
2-Naphthalenol, 3-fluoro-5,6,7,8-tetrahydro-: Similar structure but lacks the amino group, affecting its reactivity and applications.
The presence of both amino and fluoro groups in 2-Naphthalenol, 7-amino-3-fluoro-5,6,7,8-tetrahydro- makes it unique and versatile for various applications.
Propiedades
Fórmula molecular |
C10H12FNO |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
7-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H12FNO/c11-9-4-6-1-2-8(12)3-7(6)5-10(9)13/h4-5,8,13H,1-3,12H2 |
Clave InChI |
RHBDOTOHKIWFFV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=C(C=C2CC1N)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Propylphenoxy)acetamido]benzoic acid](/img/structure/B12124502.png)

![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B12124507.png)
![3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12124510.png)
![4-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B12124522.png)

![Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]-](/img/structure/B12124529.png)
![2-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B12124534.png)
![3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester](/img/structure/B12124535.png)
![N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12124540.png)
![Benzenamine, 3-[3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B12124545.png)


![4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B12124570.png)
